N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a pyrimidinyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 2-chlorobenzylamine with 2-(4-methylpyrimidin-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)ethanamide
- N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)propionamide
Uniqueness
N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-chlorobenzyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (CAS Number: 1286727-38-5) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClN3O2, with a molecular weight of 291.73 g/mol. The structure features a chlorobenzyl group and a methylpyrimidine moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H14ClN3O2 |
Molecular Weight | 291.73 g/mol |
CAS Number | 1286727-38-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including derivatives similar to this compound. A significant investigation focused on the structure-activity relationship (SAR) of N-(substituted phenyl)-2-chloroacetamides, revealing that compounds with halogenated substituents exhibited enhanced antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Key Findings:
- Efficacy Against Bacteria : The compound demonstrated varying effectiveness against different bacterial strains, with notable activity against Gram-positive bacteria while being less effective against Gram-negative strains like Escherichia coli.
- Mechanism of Action : The presence of halogenated groups was linked to increased lipophilicity, facilitating better membrane penetration and higher antimicrobial potency.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines.
Case Studies:
- Cytotoxicity Testing : In vitro studies indicated that derivatives of chloroacetamides could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
- Targeting Mechanisms : Research indicates that these compounds may inhibit specific kinases involved in cell proliferation, contributing to their anticancer effects.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Efficacy Level | Notable Pathogens/Cell Lines |
---|---|---|
Antimicrobial | Moderate to High | Staphylococcus aureus, MRSA |
Anticancer | High | A549 (lung cancer), MCF7 (breast cancer) |
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-6-7-16-14(18-10)20-9-13(19)17-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVLBONVEWWKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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